molecular formula C19H20N2O5 B5515402 (3S,4R)-1-(2,6-dimethoxybenzoyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid

(3S,4R)-1-(2,6-dimethoxybenzoyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid

Cat. No.: B5515402
M. Wt: 356.4 g/mol
InChI Key: RZCFWRAGGKONHU-UONOGXRCSA-N
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Description

(3S,4R)-1-(2,6-dimethoxybenzoyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a dimethoxybenzoyl group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the atoms around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(2,6-dimethoxybenzoyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of protective groups, such as the 3,4-dimethoxybenzyl group, can enhance the solubility and stability of intermediates during the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(2,6-dimethoxybenzoyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S,4R)-1-(2,6-dimethoxybenzoyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-1-(2,6-dimethoxybenzoyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-1-(2,6-dimethoxybenzoyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(3S,4R)-1-(2,6-dimethoxybenzoyl)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-25-15-4-3-5-16(26-2)17(15)18(22)21-10-13(14(11-21)19(23)24)12-6-8-20-9-7-12/h3-9,13-14H,10-11H2,1-2H3,(H,23,24)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCFWRAGGKONHU-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CC(C(C2)C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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